molecular formula C10H15BrN2O3S B11825324 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

Cat. No.: B11825324
M. Wt: 323.21 g/mol
InChI Key: PWVYXYBALXGQHN-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is a chemical compound with the molecular formula C10H15BrN2O3S It is a derivative of pyridine, featuring a bromine atom at the 5-position, a diethylamino group at the nitrogen atom, a methoxy group at the 4-position, and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide typically involves multiple stepsThe sulfonamide group is then introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the bromine atom and methoxy group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group distinguishes it from other brominated pyridine derivatives, providing unique properties for enzyme inhibition and potential therapeutic applications .

Properties

Molecular Formula

C10H15BrN2O3S

Molecular Weight

323.21 g/mol

IUPAC Name

5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

InChI

InChI=1S/C10H15BrN2O3S/c1-4-13(5-2)17(14,15)9-7-12-6-8(11)10(9)16-3/h6-7H,4-5H2,1-3H3

InChI Key

PWVYXYBALXGQHN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=CC(=C1OC)Br

Origin of Product

United States

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